Predicted Metabolic Advantage over Unsubstituted Phenyl Sulfonyl Analogs Based on Microsomal Clearance Trends
In a targeted structure–metabolism relationship study of piperazin-1-ylpyridazines, compounds bearing electron-donating methoxy substituents on the sulfonyl aryl ring exhibited substantially reduced intrinsic clearance in human liver microsomes compared to the unsubstituted phenyl counterpart. While the exact clearance value for the 3,4-dimethoxy derivative is not publicly reported, compounds with ortho- or para-methoxy phenyl substituents demonstrated Clint values of <15 µL/min/mg protein versus >40 µL/min/mg protein for the unsubstituted phenyl derivative, representing an approximate 3-fold improvement in metabolic stability . The furan-2-yl group at the pyridazine 6-position further contributes to metabolic differentiation by reducing lipophilicity relative to phenyl-substituted analogs, potentially augmenting the methoxy-mediated stabilization .
| Evidence Dimension | Human liver microsomal intrinsic clearance (Cl,int) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be <20 µL/min/mg protein based on SAR trend for dimethoxyaryl sulfonyl analogs |
| Comparator Or Baseline | Unsubstituted phenyl sulfonyl analog: Cl,int >40 µL/min/mg protein (measured) |
| Quantified Difference | Approximately 2- to 3-fold lower clearance, estimated from analog data |
| Conditions | Human liver microsomes, NADPH-fortified, 37°C, compound concentration 1 µM |
Why This Matters
Lower predicted metabolic clearance translates to extended half-life and higher oral bioavailability in vivo, reducing dose frequency and improving therapeutic index—a critical discriminators for in-vivo efficacy studies.
- [1] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Med Chem Res. 2017;26(7):1565-1576. doi:10.1007/s00044-017-1876-x View Source
